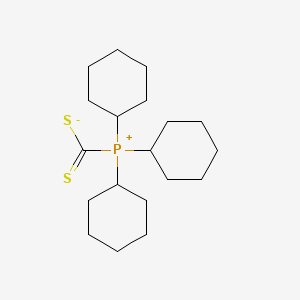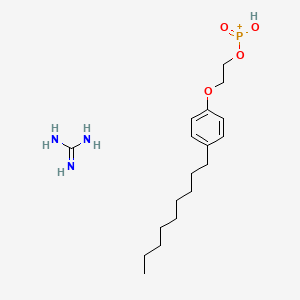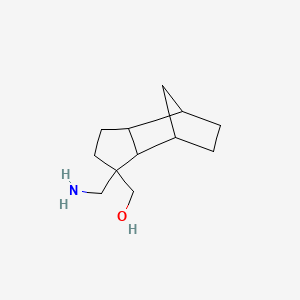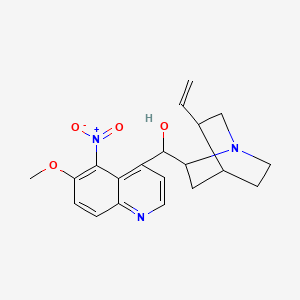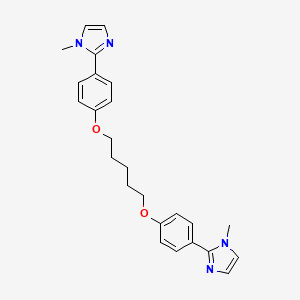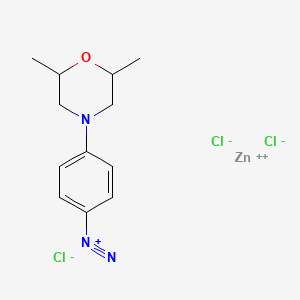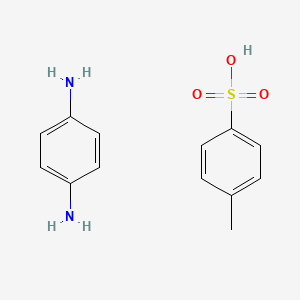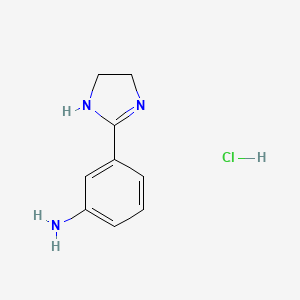
1,4-Dichloro-2-butanol, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-butanol, (2S)- is an organic compound with the molecular formula C4H8Cl2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-butanol can be synthesized from 1,2,4-butanetriol. The process involves adding 1,2,4-butanetriol and acetic acid to a reaction vessel, stirring, and heating to around 85°C. Hydrogen chloride gas is then introduced, and the temperature is maintained at 90 ± 2°C. When a large amount of hydrogen chloride gas overflows, the aeration is stopped .
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-Dichloro-2-butanol involves similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The final product is then purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-butanol undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Major Products Formed
Substitution: Products include various substituted alcohols and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include simpler alcohols and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-butanol is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-butanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, oxidation, and reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichlorobutane: Similar in structure but lacks the hydroxyl group.
2,3-Dichloro-1-propanol: Similar in having two chlorine atoms but differs in the position of the hydroxyl group.
1,2-Dichloroethane: Similar in having two chlorine atoms but differs in the carbon chain length.
Uniqueness
1,4-Dichloro-2-butanol is unique due to its chiral nature and the presence of both chlorine and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
847375-53-5 |
|---|---|
Molekularformel |
C4H8Cl2O |
Molekulargewicht |
143.01 g/mol |
IUPAC-Name |
(2S)-1,4-dichlorobutan-2-ol |
InChI |
InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1 |
InChI-Schlüssel |
CKNNDWZSFAPUJS-BYPYZUCNSA-N |
Isomerische SMILES |
C(CCl)[C@@H](CCl)O |
Kanonische SMILES |
C(CCl)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





